molecular formula C23H21N B8006376 4-Cyano-4'-n-butyl-p-terphenyl

4-Cyano-4'-n-butyl-p-terphenyl

Cat. No.: B8006376
M. Wt: 311.4 g/mol
InChI Key: XHSYKSDZHRVXHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-4’-n-butyl-p-terphenyl is an organic compound belonging to the class of terphenyls. It is characterized by the presence of a cyano group (-CN) and a butyl group (-C4H9) attached to the terphenyl backbone. This compound is known for its unique electro-optical properties, making it a valuable material in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-4’-n-butyl-p-terphenyl typically involves the following steps:

    Formation of the Terphenyl Backbone: The terphenyl backbone can be synthesized through a series of Friedel-Crafts alkylation reactions, where benzene rings are sequentially alkylated to form the terphenyl structure.

    Introduction of the Butyl Group: The butyl group can be introduced via a Grignard reaction, where butyl magnesium bromide reacts with the terphenyl intermediate.

    Introduction of the Cyano Group: The cyano group is typically introduced through a nucleophilic substitution reaction, where a suitable leaving group on the terphenyl intermediate is replaced by a cyano group using a cyanide source such as sodium cyanide.

Industrial Production Methods: Industrial production of 4-Cyano-4’-n-butyl-p-terphenyl follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: 4-Cyano-4’-n-butyl-p-terphenyl can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo various substitution reactions, where the cyano or butyl groups are replaced by other functional groups using suitable reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Sodium cyanide, alkyl halides, and other nucleophiles or electrophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted terphenyl derivatives.

Scientific Research Applications

4-Cyano-4’-n-butyl-p-terphenyl has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.

    Industry: Utilized in the production of liquid crystal displays, organic light-emitting diodes (OLEDs), and other electronic devices due to its electro-optical properties.

Mechanism of Action

The mechanism of action of 4-Cyano-4’-n-butyl-p-terphenyl involves its interaction with molecular targets through its cyano and butyl groups. These interactions can affect various molecular pathways, leading to changes in the physical and chemical properties of the compound. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

    4-Cyano-4’-n-pentyl-p-terphenyl: Similar structure with a pentyl group instead of a butyl group.

    4-Cyano-4’-n-hexyl-p-terphenyl: Similar structure with a hexyl group instead of a butyl group.

    4-Cyano-4’-n-octyl-p-terphenyl: Similar structure with an octyl group instead of a butyl group.

Uniqueness: 4-Cyano-4’-n-butyl-p-terphenyl is unique due to its specific combination of the cyano and butyl groups, which confer distinct electro-optical properties. These properties make it particularly suitable for applications in electronic devices and materials science.

Properties

IUPAC Name

4-[4-(4-butylphenyl)phenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N/c1-2-3-4-18-5-9-20(10-6-18)22-13-15-23(16-14-22)21-11-7-19(17-24)8-12-21/h5-16H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSYKSDZHRVXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.